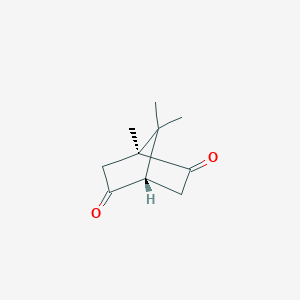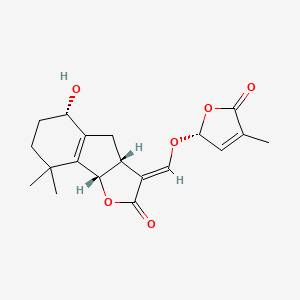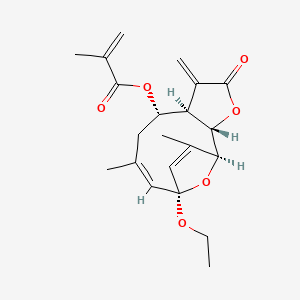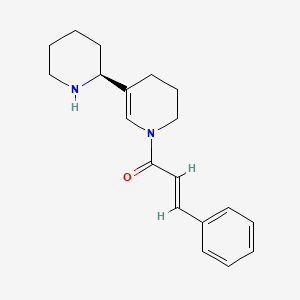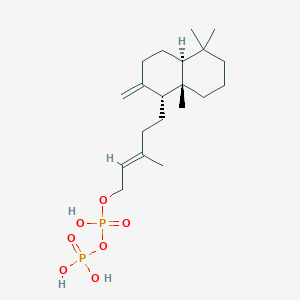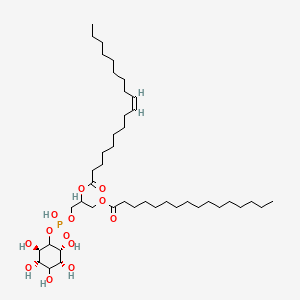
Daunorubicin, benzoylhydrazone, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zorubicin is a benzoylhydrazone derivative of the anthracycline antineoplastic antibiotic daunorubicin. Zorubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair as well as RNA and protein synthesis.
Wissenschaftliche Forschungsanwendungen
Cardiotoxicity Prevention in Cancer Therapy
Research has demonstrated the potential of certain chemical compounds in preventing the cardiotoxicity associated with anthracycline antibiotics like daunorubicin, which are powerful anticancer drugs but have serious limitations due to their potential to induce cardiomyopathy. Studies involving animal models have shown that compounds such as pyridoxal isonicotinoyl hydrazone (PIH), an aroylhydrazone iron chelator, can mitigate the cardiotoxic effects of daunorubicin, suggesting a path forward in reducing the cardiac risks associated with anthracycline-based cancer treatments (Šimůnek et al., 2005).
Molecular Mechanisms and Signaling Pathways
The molecular mechanisms underlying the action of daunorubicin in cancer therapy have been extensively studied, revealing that the drug's efficacy and side effects are mediated through complex signaling pathways. These include the activation of mitogen-activated kinase, stress-activated protein/c-Jun N-terminal kinase, and the modulation of transcription factors such as nuclear factor kappa B. Understanding these pathways is crucial for developing strategies to enhance the therapeutic index of daunorubicin and similar drugs (Laurent & Jaffrézou, 2001).
Localized Tumor Therapy via Electrospinning
The development of daunorubicin hydrochloride-loaded poly (ε-caprolactone) fibrous membranes through melt electrospinning has opened new avenues for localized tumor therapy. This approach aims to maximize the therapeutic effects of daunorubicin while minimizing systemic exposure and side effects, indicating a significant advancement in the targeted delivery of anticancer drugs (Lian & Meng, 2017).
Synthesis of Daunorubicin Analogues
Efforts to synthesize daunorubicin analogues with truncated aromatic cores and unnatural monosaccharide residues have been made to reduce the cardiotoxicity associated with the drug while maintaining its anticancer efficacy. These novel compounds present a promising direction for the development of safer anthracycline antibiotics (Fan, Shi, & Lowary, 2007).
Daunorubicin in Multidrug Resistance and Chemotherapy
Research has also focused on overcoming multidrug resistance in cancer cells, a significant hurdle in chemotherapy. Novel approaches, including the use of peptide-drug conjugates and nanocomposites, aim to improve the delivery and efficacy of daunorubicin in resistant cancer types, offering hope for more effective treatment strategies (Langer et al., 2001).
Eigenschaften
Molekularformel |
C34H35N3O10 |
|---|---|
Molekulargewicht |
645.7 g/mol |
IUPAC-Name |
N-[(E)-1-[(2S,4S)-4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide |
InChI |
InChI=1S/C34H35N3O10/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43)/b36-16+/t15?,20?,22-,23?,28?,34-/m0/s1 |
InChI-Schlüssel |
FBTUMDXHSRTGRV-KYIOHIHWSA-N |
Isomerische SMILES |
CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)C6=CC=CC=C6)/C)O)N)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



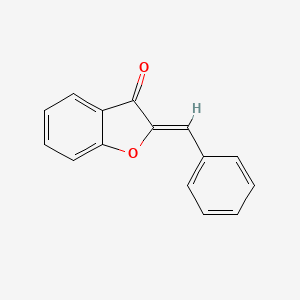
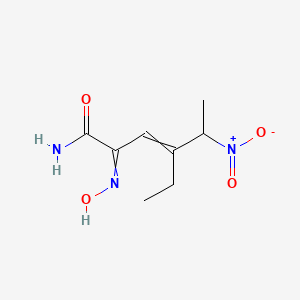
![2-{(E)-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B1235363.png)

